molecular formula C12H10N4OS B5507276 2,6-diamino-4-(5-methyl-2-furyl)-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-(5-methyl-2-furyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No. B5507276
M. Wt: 258.30 g/mol
InChI Key: JNZMCRYQOSFSRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiopyran derivatives often involves recyclization reactions. For instance, 4-alkyl(aryl)-2,6-diamino-3,5-dicyano-4H-thiopyrans were synthesized through the interaction with 2-aminoethanol and (2-furyl)methylamine, leading to the formation of pyridine dicarbonitriles (Dyachenko & Rylskaya, 2013). Another approach involves the cross-recyclization of 4-substituted 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with various reagents, yielding substituted thiopyran derivatives (Dyachenko & Dyachenko, 2008).

Molecular Structure Analysis

The molecular structure of thiopyran derivatives is characterized using techniques such as X-ray diffraction. For instance, the structure of certain thiopyran derivatives was confirmed through X-ray analysis, showcasing the compound's intricate molecular framework (Dyachenko & Dyachenko, 2008).

Scientific Research Applications

Chemical Reactivity and Synthesis

The compound's reactivity has been explored for synthesizing diverse chemical structures. For instance, it undergoes recyclization when reacted with 2-aminoethanol and (2-furyl)methylamine, leading to the formation of pyridine derivatives. This process highlights its potential in creating novel organic compounds with significant chemical diversity (Dyachenko & Rylskaya, 2013).

Potential Biological Activity

Research involving the compound's derivatives indicates a methodological exploration into their bioactivity potential. For example, studies have assessed the interaction of malononitrile dimer (a related compound) with isothiocyanates, resulting in derivatives that were analyzed for protein target predictions, bioavailability, and ADMET parameters, suggesting potential biological applications (Dotsenko et al., 2021).

Catalysis and Material Science

The compound has been utilized in the synthesis of nanomaterials, such as in the development of magnetic metal-organic frameworks (MOFs) for catalysis. An efficient method for synthesizing 2,6-diamino-4-aryl-4H-thiopyran-3,5-dicarbonitrile derivatives was reported using NH2.MIL-101(Fe)/ED as a retrievable and efficient catalyst, demonstrating the compound's relevance in nanotechnology and catalysis (Moghaddam et al., 2022).

Crystal Structure Analysis

The understanding of molecular and crystal structures is crucial for the development of new materials. Studies on similar thiopyran derivatives have provided insights into their crystal packing, molecular interactions, and potential for forming solid-state materials with unique properties (Chruszcz et al., 2002).

properties

IUPAC Name

2,6-diamino-4-(5-methylfuran-2-yl)-4H-thiopyran-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-6-2-3-9(17-6)10-7(4-13)11(15)18-12(16)8(10)5-14/h2-3,10H,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZMCRYQOSFSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(SC(=C2C#N)N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-diamino-4-(5-methylfuran-2-yl)-4H-thiopyran-3,5-dicarbonitrile

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